molecular formula C15H24ClNO B14433788 Piperidine, 4-(3-(4-methoxyphenyl)propyl)-, hydrochloride CAS No. 75999-98-3

Piperidine, 4-(3-(4-methoxyphenyl)propyl)-, hydrochloride

Cat. No.: B14433788
CAS No.: 75999-98-3
M. Wt: 269.81 g/mol
InChI Key: CFZASOPFSUEWSA-UHFFFAOYSA-N
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Description

Piperidine, 4-(3-(4-methoxyphenyl)propyl)-, hydrochloride is a chemical compound with the molecular formula C12H18ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 4-methoxyphenyl group attached to the piperidine ring via a propyl chain. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 4-(3-(4-methoxyphenyl)propyl)-, hydrochloride typically involves the reaction of 4-methoxyphenylpropylamine with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high functional group tolerance . The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in an organic solvent like toluene.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-(3-(4-methoxyphenyl)propyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Piperidine, 4-(3-(4-methoxyphenyl)propyl)-, hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Piperidine, 4-(3-(4-methoxyphenyl)propyl)-, hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)piperidine hydrochloride
  • 4-(4-Fluorophenyl)piperidine hydrochloride
  • 4-(4-Chlorophenyl)piperidine hydrochloride

Uniqueness

Piperidine, 4-(3-(4-methoxyphenyl)propyl)-, hydrochloride is unique due to the presence of the 4-methoxyphenyl group attached via a propyl chain, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications .

Properties

CAS No.

75999-98-3

Molecular Formula

C15H24ClNO

Molecular Weight

269.81 g/mol

IUPAC Name

4-[3-(4-methoxyphenyl)propyl]piperidine;hydrochloride

InChI

InChI=1S/C15H23NO.ClH/c1-17-15-7-5-13(6-8-15)3-2-4-14-9-11-16-12-10-14;/h5-8,14,16H,2-4,9-12H2,1H3;1H

InChI Key

CFZASOPFSUEWSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCCC2CCNCC2.Cl

Origin of Product

United States

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